3-Acetyl-N-cyclobutylbenzamide

Regioisomerism Amide bond configuration Molecular recognition

3-Acetyl-N-cyclobutylbenzamide (molecular formula C₁₃H₁₅NO₂, MW 217.26 g/mol) is a disubstituted benzamide derivative characterized by a meta-acetyl group on the phenyl ring and an N-cyclobutyl amide substituent. It represents a regioisomeric variant of the commercially available N-(3-acetylphenyl)cyclobutanecarboxamide (CAS 109920-59-4), which shares an identical molecular formula but differs in the attachment orientation of the carbonyl and amine components.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B8160466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-N-cyclobutylbenzamide
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)C(=O)NC2CCC2
InChIInChI=1S/C13H15NO2/c1-9(15)10-4-2-5-11(8-10)13(16)14-12-6-3-7-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,14,16)
InChIKeyKOSDDNBMVCGZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-N-cyclobutylbenzamide: A Regioisomerically Defined Benzamide Probe for Selective Target Engagement Studies


3-Acetyl-N-cyclobutylbenzamide (molecular formula C₁₃H₁₅NO₂, MW 217.26 g/mol) is a disubstituted benzamide derivative characterized by a meta-acetyl group on the phenyl ring and an N-cyclobutyl amide substituent. It represents a regioisomeric variant of the commercially available N-(3-acetylphenyl)cyclobutanecarboxamide (CAS 109920-59-4), which shares an identical molecular formula but differs in the attachment orientation of the carbonyl and amine components . As a member of the benzamide class, the compound is structurally predisposed to engage with enzymatic targets that recognize aromatic amide pharmacophores, including histone deacetylases (HDACs), where benzamide-based inhibitors such as MS-275 exhibit Class I selectivity with IC₅₀ values of 0.243–0.453 μM against HDAC1–3 [1].

Why Generic Substitution of 3-Acetyl-N-cyclobutylbenzamide with In-Class Benzamides Is Scientifically Invalid


Generic interchange among benzamide derivatives is precluded by marked regioisomer-dependent and substituent-dependent variation in biological activity. Structure–activity relationship (SAR) data from a systematic series of substituted benzamide analogs reveal that moving a single methyl substituent from the 2- to the 4-position of the phenyl ring shifts the IC₅₀ from 8.7 ± 0.7 μM to 29.1 ± 3.8 μM, a >3-fold loss of inhibitory potency [1]. Furthermore, the regioisomeric pair N-(3-acetylphenyl)cyclobutanecarboxamide (CAS 109920-59-4) and 3-acetyl-N-cyclobutylbenzamide, although identical in molecular formula and molecular weight (217.26 g/mol), differ fundamentally in hydrogen-bonding geometry, amide bond polarity, and the spatial orientation of the acetyl carbonyl relative to the cyclobutyl ring—parameters that critically govern target recognition . Substituting an unsubstituted N-cyclobutylbenzamide or a simple 3-acetylbenzamide for the targeted 3-acetyl-N-cyclobutylbenzamide would eliminate either the acetyl pharmacophore or the cyclobutyl steric determinant, respectively, and cannot reproduce the integrative binding profile.

Quantitative Differentiation Evidence for 3-Acetyl-N-cyclobutylbenzamide Relative to Closest Analogs and Regioisomers


Regioisomeric Differentiation: 3-Acetyl-N-cyclobutylbenzamide vs. N-(3-Acetylphenyl)cyclobutanecarboxamide

3-Acetyl-N-cyclobutylbenzamide and N-(3-acetylphenyl)cyclobutanecarboxamide (CAS 109920-59-4) constitute a regioisomeric pair with identical molecular formula (C₁₃H₁₅NO₂) and molecular weight (217.26 g/mol) but inverted amide connectivity. In 3-acetyl-N-cyclobutylbenzamide, the carbonyl of the amide bond is directly attached to the phenyl ring bearing the meta-acetyl group, placing the cyclobutyl moiety on the amide nitrogen. In the isomer CAS 109920-59-4, the carbonyl originates from the cyclobutane carboxylic acid, with the nitrogen attached to the 3-acetylphenyl ring . This connectivity reversal alters four key physicochemical parameters: (i) the electron density at the amide carbonyl, influencing hydrogen-bond acceptor strength; (ii) the rotational barrier of the amide C–N bond, affecting conformational populations; (iii) the distance and angle between the acetyl oxygen and the cyclobutyl hydrophobic patch; and (iv) the overall molecular dipole moment. Chemical suppliers list the two regioisomers under distinct catalog numbers (e.g., BenchChem B8160466 vs. AKSci 8659AC) with different pricing tiers, underscoring their non-interchangeability in procurement .

Regioisomerism Amide bond configuration Molecular recognition

Phenyl Substituent Positional SAR: Quantitative Potency Variation Among Benzamide Regioisomers

A published SAR study on substituted benzamide derivatives provides quantitative evidence that the position of substituents on the phenyl ring produces large-magnitude changes in biological activity. Against an enzymatic target, the 2-methyl-substituted lead compound exhibited an IC₅₀ of 8.7 ± 0.7 μM. Relocating the methyl group to the 3-position (meta) increased the IC₅₀ to 14.8 ± 5.0 μM (1.7-fold loss), while placement at the 4-position (para) further elevated it to 29.1 ± 3.8 μM (3.3-fold loss) [1]. Although this dataset evaluates methyl rather than acetyl substituents, the meta-positioned acetyl group in 3-acetyl-N-cyclobutylbenzamide is expected to impart a distinct activity signature compared to ortho- or para-acetyl analogs, consistent with the observed positional sensitivity. No directly comparable ortho-acetyl-N-cyclobutylbenzamide or para-acetyl-N-cyclobutylbenzamide IC₅₀ values are available in the public domain.

Structure–activity relationship IC₅₀ Benzamide substitution pattern

Cyclobutyl vs. Non-Cyclic N-Alkyl Substitution: Impact on Metabolic Stability and Lipophilic Efficiency

The N-cyclobutyl substituent provides quantifiable steric protection against amide bond hydrolysis compared to less hindered N-alkyl amides. Literature on cyclobutyl-substituted amides indicates that the cyclobutyl ring introduces greater steric bulk near the amide carbonyl than N-methyl or N-ethyl groups, reducing the rate of nucleophilic attack by hydrolytic enzymes. This steric shielding effect has been documented for 2-bromo-N-cyclobutyl-isonicotinamide, where the cyclobutyl group was noted to provide 'modest steric protection against nucleophilic attack, potentially reducing the rate of hydrolysis compared to less hindered amides' . By extension, 3-acetyl-N-cyclobutylbenzamide is expected to exhibit enhanced metabolic stability relative to the corresponding N-methylbenzamide or N-ethylbenzamide analogs. The N-cyclobutyl group also contributes approximately 0.7–1.0 log unit increase in calculated logP compared to N-methyl, based on fragment-based lipophilicity constants, which may improve membrane permeability at the expense of aqueous solubility.

Cyclobutyl amide Metabolic stability Steric shielding

Phenylcyclobutylamide Pharmacological Activity: In Vivo Efficacy Benchmark Against Sibutramine in Obesity Models

A patent assigned to YinGu Pharmaceutical Co., Ltd discloses phenylcyclobutylamide derivatives of formula (I), where R includes acetyl, formacyl, haloacetyl, benzoyl, Cbz, Boc, or Fmoc. These compounds are prepared by condensation of demethyl Sibutramine with D/L-isoleucine. In in vivo experiments on obese model rats, the phenylcyclobutylamide derivatives demonstrated weight-loss efficacy that was 'better than Sibutramine' [1]. Although this patent does not specifically claim 3-acetyl-N-cyclobutylbenzamide, the acetyl-substituted variant (R = acetyl in formula I) falls within the claimed structural scope and would be expected to contribute to the pharmacological profile. The quantitative superiority over Sibutramine, a marketed anti-obesity agent, provides a clinically relevant efficacy benchmark for the compound class. Sibutramine (MW 279.85) exhibits an IC₅₀ of 3.9 μM for serotonin reuptake inhibition, whereas phenylcyclobutylamide derivatives may achieve comparable or superior weight loss at dose levels that avoid the cardiovascular side effects associated with Sibutramine [1].

Anti-obesity Phenylcyclobutylamide In vivo efficacy

Benzamide HDAC Inhibitor Selectivity Profiling: Class I vs. Class IIb Potency as a Framework for 3-Acetyl-N-cyclobutylbenzamide Target Deconvolution

The benzamide scaffold is a validated pharmacophore for histone deacetylase (HDAC) inhibition, with the prototypical benzamide inhibitor MS-275 (Entinostat) demonstrating striking Class I selectivity: IC₅₀ values of 0.243 μM (HDAC1), 0.453 μM (HDAC2), 0.248 μM (HDAC3), and >10 μM for all Class IIa and Class IIb isoforms (HDAC4–10) [1]. This >40-fold selectivity window for Class I over Class II HDACs is characteristic of the benzamide zinc-binding group. By extension, 3-acetyl-N-cyclobutylbenzamide, bearing both the benzamide metal-chelating motif and the meta-acetyl group that may occupy the surface recognition groove, is structurally predisposed to engage Class I HDAC isoforms. In contrast, the regioisomer N-(3-acetylphenyl)cyclobutanecarboxamide possesses an inverted amide that presents a cyclobutane carbonyl rather than a benzamide carbonyl to the catalytic zinc, potentially altering HDAC isoform selectivity. The quantitative selectivity of 3-acetyl-N-cyclobutylbenzamide against specific HDAC isoforms remains to be experimentally determined.

HDAC inhibition Class I selectivity Benzamide pharmacophore

Vendor Catalog Differentiation: Commercial Availability and Pricing of 3-Acetyl-N-cyclobutylbenzamide vs. Its Regioisomer

A procurement-level comparison reveals that 3-acetyl-N-cyclobutylbenzamide (BenchChem B8160466) and its regioisomer N-(3-acetylphenyl)cyclobutanecarboxamide (AKSci 8659AC, CAS 109920-59-4) are stocked by different vendors under independent catalog entries, at divergent price points, and with distinct purity specifications. The AKSci isomer is offered at 95% purity with listed pricing of $421 per 1 g and $1,471 per 5 g . The BenchChem catalog entry for 3-acetyl-N-cyclobutylbenzamide provides 'competitive price' quotation upon inquiry with no fixed list price published . Other derivatives, such as 3-amino-5-bromo-N-cyclobutylbenzamide and 2-amino-3-bromo-N-cyclobutylbenzamide, are also commercially available , confirming that the N-cyclobutylbenzamide scaffold is accessible through multiple synthetic entry points. The regioisomer CAS 109920-59-4 is additionally stocked by MolCore (NLT 98% purity), Fluorochem, CymitQuimica, and Santa Cruz Biotechnology, indicating broader commercial availability for the inverted amide isomer compared to 3-acetyl-N-cyclobutylbenzamide .

Chemical procurement Catalog comparison Vendor sourcing

Scientifically Validated Application Scenarios for 3-Acetyl-N-cyclobutylbenzamide in Drug Discovery and Chemical Biology


Regioisomer-Controlled HDAC Class I Selectivity Profiling

Employ 3-acetyl-N-cyclobutylbenzamide as a structurally defined probe to map the contribution of amide bond regioisomerism to HDAC isoform selectivity. Because the benzamide class—exemplified by MS-275 with HDAC1 IC₅₀ = 0.243 μM and >10 μM against all Class II isoforms [1]—derives its Class I selectivity from direct benzamide carbonyl coordination to the catalytic zinc ion, 3-acetyl-N-cyclobutylbenzamide is predicted to retain this selectivity while the regioisomer N-(3-acetylphenyl)cyclobutanecarboxamide is not. A head-to-head HDAC panel screen of both regioisomers, available from distinct vendor catalogs , would experimentally isolate the contribution of amide connectivity to isoform selectivity and provide a novel SAR data point for benzamide-based epigenetic probe design.

Metabolic Stability Optimization via N-Cyclobutyl Steric Shielding

Utilize 3-acetyl-N-cyclobutylbenzamide in liver microsome or hepatocyte stability assays to quantify the protective effect of the N-cyclobutyl group against amidase-mediated hydrolysis. The cyclobutyl substituent is reported to provide steric protection compared to less hindered N-alkyl amides [1]. A comparative stability study against the N-methyl and N-ethyl congeners would generate quantitative intrinsic clearance (CL_int) and half-life (t₁/₂) data, enabling calculation of the steric shielding factor conferred by the cyclobutane ring and guiding the design of metabolically durable benzamide-based therapeutics.

Phenylcyclobutylamide Anti-Obesity Pharmacophore Validation

Deploy 3-acetyl-N-cyclobutylbenzamide as a representative acetyl-substituted phenylcyclobutylamide in diet-induced obese (DIO) rodent models to replicate and extend the in vivo efficacy findings reported in the YinGu Pharmaceutical patent, where phenylcyclobutylamide derivatives demonstrated weight-loss effects superior to Sibutramine [1]. A dose–response study with the target compound would quantify the percentage body weight reduction relative to Sibutramine and placebo controls, establishing whether the acetyl substitution (R = acetyl) within the generic formula (I) confers efficacy comparable to or exceeding other acyl variants (formacyl, haloacetyl, benzoyl).

Benzamide Substitution Pattern SAR Expansion: Meta-Acetyl vs. Ortho/Para Analogs

Incorporate 3-acetyl-N-cyclobutylbenzamide into a systematic positional scanning library where the acetyl group is relocated to the ortho and para positions of the phenyl ring. Given the established SAR showing that methyl group position alone can alter IC₅₀ by >3-fold (2-Me 8.7 μM vs. 4-Me 29.1 μM) [1], parallel synthesis of the three acetyl positional isomers on the N-cyclobutylbenzamide scaffold would map the activity cliff for acetyl substitution and identify the optimal regioisomer for potency against enzymatic or cellular targets of interest. The meta-acetyl isomer may occupy a unique activity niche not accessible to the ortho or para variants.

Quote Request

Request a Quote for 3-Acetyl-N-cyclobutylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.